REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Br)[N:3]=1.[CH3:9][NH2:10]>C(O)C>[CH3:9][NH:10][C:4]1[N:3]=[C:2]([Br:1])[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 20 hours, in a glass system
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precooled to 0° C
|
Type
|
CUSTOM
|
Details
|
equipped with a manometer
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The slightly brown solution thus obtained
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under vacuum to a volume of 60 ml, and water (240 ml)
|
Type
|
ADDITION
|
Details
|
is then added
|
Type
|
ADDITION
|
Details
|
followed by addition of aqueous sodium carbonate solution (2N, 240 ml)
|
Type
|
CUSTOM
|
Details
|
The beige-coloured precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off
|
Type
|
ADDITION
|
Details
|
The addition of heptane
|
Type
|
CUSTOM
|
Details
|
the precipitation of 17.5 g (74%) of 6-methylamino-2-bromopyridine in the form of a beige-coloured powder
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |